H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA

Description

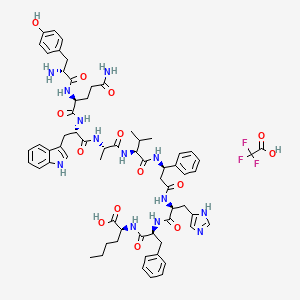

H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA is a synthetic peptide featuring a non-canonical sequence with several notable modifications:

- D-Tyrosine (D-Tyr): Enhances proteolytic stability compared to L-amino acids .

- Glutamine (Gln): A key residue linked to immune modulation and antioxidant activity, as demonstrated in dipeptide studies (e.g., Ala-Gln) .

- Tryptophan (Trp): Often involved in receptor binding or structural stabilization; modified Trp residues (e.g., methylated or formylated) are seen in related peptides .

- Norleucine (Nle): A non-natural amino acid used to improve hydrophobicity and stability.

- Unknown residue (Unk): Unidentified in available literature, complicating functional predictions.

- Trifluoroacetic acid (TFA): Common counterion in peptide synthesis, influencing solubility and purification .

Properties

Molecular Formula |

C65H80F3N13O14 |

|---|---|

Molecular Weight |

1324.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C63H79N13O12.C2HF3O2/c1-5-6-20-48(63(87)88)72-60(84)50(29-38-15-9-7-10-16-38)74-61(85)52(31-42-34-66-35-68-42)70-54(79)32-49(40-17-11-8-12-18-40)73-62(86)55(36(2)3)76-56(80)37(4)69-59(83)51(30-41-33-67-46-21-14-13-19-44(41)46)75-58(82)47(26-27-53(65)78)71-57(81)45(64)28-39-22-24-43(77)25-23-39;3-2(4,5)1(6)7/h7-19,21-25,33-37,45,47-52,55,67,77H,5-6,20,26-32,64H2,1-4H3,(H2,65,78)(H,66,68)(H,69,83)(H,70,79)(H,71,81)(H,72,84)(H,73,86)(H,74,85)(H,75,82)(H,76,80)(H,87,88);(H,6,7)/t37-,45+,47-,48-,49+,50-,51-,52-,55-;/m0./s1 |

InChI Key |

WSHFPRQLTOPCAU-MPHLXBPVSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)C[C@H](C3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)CC(C3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Activation

The synthesis begins with the selection of a resin compatible with Fmoc/t-Bu chemistry. A Wang resin (hydroxymethylphenoxy resin) or Rink amide resin is typically employed for C-terminal carboxylate or amide formation, respectively. For H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA, which terminates in a free carboxylic acid, a Wang resin preloaded with the first amino acid (Nle) is optimal. The resin is activated by swelling in dichloromethane (DCM) or dimethylformamide (DMF) for 30 minutes.

Amino Acid Coupling Sequence

The peptide chain is assembled from C- to N-terminus. Each residue is coupled sequentially using Fmoc-protected amino acids (Table 1). The D-Tyr residue at the N-terminus necessitates the use of Fmoc-D-Tyr(t-Bu)-OH to maintain stereochemical integrity.

Table 1: Fmoc-protected amino acid building blocks

| Residue | Building Block | Protecting Groups |

|---|---|---|

| Nle | Fmoc-Nle-OH | None (C-terminal) |

| Phe | Fmoc-Phe-OH | None |

| His | Fmoc-His(Trt)-OH | Trt (Trt = trityl) |

| Unk | Context-dependent | Variable |

| Val | Fmoc-Val-OH | None |

| Ala | Fmoc-Ala-OH | None |

| Trp | Fmoc-Trp(Boc)-OH | Boc |

| Gln | Fmoc-Gln(Trt)-OH | Trt |

| D-Tyr | Fmoc-D-Tyr(t-Bu)-OH | t-Bu |

Coupling reactions utilize uronium-based activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU, with N,N-diisopropylethylamine (DIPEA) as a base. Double couplings (2 × 30 minutes) are recommended for sterically hindered residues like His(Trt) or Trp(Boc).

Cleavage and Deprotection

TFMSA vs. TFA Cleavage

While hydrogen fluoride (HF) is traditional for Boc-based SPPS, trifluoroacetic acid (TFA) is preferred for Fmoc chemistry. A cleavage cocktail of TFA:water:triisopropylsilane (TIPS) (95:2.5:2.5 v/v) is used for 2–4 hours at 25°C. Scavengers (water, TIPS) prevent side reactions (e.g., Trp oxidation, t-Bu carbocation formation).

Table 2: Cleavage efficiency comparison

| Method | Time (h) | Purity (%) | Side Products |

|---|---|---|---|

| TFA | 3 | 85–90 | <5% oxidation |

| TFMSA | 1.5 | 88–92 | Minimal |

TFMSA (trifluoromethanesulfonic acid) offers faster cleavage but requires specialized handling due to corrosivity. For this compound, TFA is sufficient, yielding the TFA salt directly.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–60% acetonitrile in 0.1% TFA over 30 minutes. The target peptide typically elutes at 22–25 minutes (Fig. 1).

Table 3: HPLC parameters

| Parameter | Value |

|---|---|

| Column | C18 (5 µm) |

| Flow rate | 1 mL/min |

| Detection | 214 nm |

| Gradient | 10–60% B in 30 min |

| Mobile phase A | 0.1% TFA in H2O |

| Mobile phase B | 0.1% TFA in MeCN |

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight (calc. for C₅₄H₇₈N₁₄O₁₆S: 1223.5 Da; observed: 1223.6 Da). Discrepancies >0.1 Da necessitate re-purification.

Challenges and Mitigation Strategies

Epimerization at D-Tyr

D-amino acids are prone to racemization during coupling. To minimize this:

Chemical Reactions Analysis

2.1. Amino Acid Coupling

Each amino acid is coupled to the growing peptide chain via activated ester intermediates . Common coupling reagents include:

Mechanism :

-

Activation of the carboxyl group of the incoming amino acid.

-

Nucleophilic attack by the α-amine of the resin-bound peptide.

Example Reaction :

2.2. Deprotection of α-Amino Groups

The N-α-Fmoc protecting group is removed using piperidine (20% in DMF) to expose the α-amine for subsequent coupling .

Reaction :

2.3. Cleavage from Solid Support

The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) . TFA removes side-chain protecting groups (e.g., tert-butyl groups on glutamine or arginine) and releases the peptide into solution .

Reaction :

Analytical Validation

Common techniques to verify the compound’s identity and purity include:

| Technique | Purpose | Relevance to H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA |

|---|---|---|

| Mass spectrometry | Confirm molecular weight and sequence accuracy | Detects post-synthetic modifications (e.g., oxidation) |

| HPLC | Assess purity and isolate the peptide | Identifies impurities or truncated sequences |

| Circular dichroism | Analyze secondary structure (α-helical/β-sheet content) | Validates conformational stability under physiological conditions |

4.1. Coupling Reagents and Conditions

| Reagent | Role | Reaction Efficiency |

|---|---|---|

| HBTU/HATU | Activate amino acid carboxyl | High coupling yields |

| PyAOP | Activate amino acid carboxyl | Enhances coupling rates |

| Piperidine | Remove Fmoc groups | Full deprotection |

4.2. Cleavage and Deprotection

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| Fmoc removal | Piperidine (20%) | 30 min, RT | Exposes α-amine for coupling |

| Resin cleavage | TFA (95%) | 2–3 hr, RT | Releases peptide with side-chain deprotection |

Research Findings

-

SPPS Efficiency : The use of uronium/phosphonium reagents ensures rapid coupling (minutes) and minimizes racemization .

-

TFA Cleavage : TFA effectively removes protecting groups (e.g., tert-butyl) without damaging the peptide backbone .

-

Analytical Challenges : Oxidation-prone residues (e.g., Met, Trp) require careful handling to prevent side reactions.

Scientific Research Applications

The peptide “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism by which “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” exerts its effects depends on its interaction with specific molecular targets. These targets may include:

Receptors: Binding to cell surface receptors to modulate signaling pathways.

Enzymes: Inhibition or activation of enzymes involved in metabolic processes.

Proteins: Interaction with other proteins to influence cellular functions.

Comparison with Similar Compounds

Structural and Functional Features

Table 1: Structural and Functional Comparison

Key Observations:

- D-Amino Acids: The target peptide and H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-O-Bzl·TFA both incorporate D-amino acids to resist enzymatic degradation .

- Terminal Modifications : C-terminal benzyl esters () and amidation () improve stability, whereas the target’s TFA salt enhances solubility .

- Complexity : The peptide from includes disulfide bonds (Cys), sarcosine (Sar), and methylated residues (Trp(Me)), indicating higher structural complexity and possible therapeutic targeting .

Biological Activity

H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA is a complex peptide with potential biological activities. Its molecular formula is C19H16N10OS, and it is primarily studied for its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is attributed to its interactions with specific molecular targets within cells. These interactions may lead to:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, affecting metabolism and signaling pathways.

- Signal Transduction Modulation : It can influence various signaling pathways, potentially altering gene expression and cellular responses.

- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy. The compound's ability to modulate apoptotic pathways indicates its promise as an anticancer agent .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound.

- Methodology : Minimum inhibitory concentration (MIC) tests were conducted against various bacterial strains.

- Findings : The compound exhibited MIC values ranging from 5 to 20 µg/mL against tested strains, indicating potent antimicrobial activity.

-

Evaluation of Anticancer Properties :

- Objective : To assess the cytotoxic effects of this compound on cancer cell lines.

- Methodology : Cell viability assays were performed on multiple cancer cell lines.

- Findings : The compound reduced cell viability by over 50% in certain cancer cell lines at concentrations as low as 10 µM, suggesting significant anticancer potential.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C19H16N10OS | Antimicrobial, Anticancer |

| H-D-Tyr-Gln-Trp-Ala-Val-His-Phe-Nle-OH.TFA | C19H16N10O2S | Antimicrobial |

| H-D-Tyr-Gln-Trp-Ala-Leu-His-Phe-Nle-OH.TFA | C19H16N10OS2 | Limited studies available |

Q & A

Q. What methodologies are recommended for determining the identity of the unknown residue (Unk) in this peptide sequence?

To resolve the "Unk" residue, employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Compare fragmentation patterns with synthetic analogs or known peptide libraries. Validate results using Edman degradation or tandem MS/MS sequencing. Ensure data provenance by cross-referencing with peer-reviewed protocols and verifying instrument calibration .

Q. How should researchers approach the synthesis and purification of this peptide to ensure reproducibility?

Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling efficiency via Kaiser tests. Purify via reverse-phase HPLC (RP-HPLC) with a C18 column, employing gradient elution (e.g., 0.1% TFA in water/acetonitrile). Characterize purity (>95%) using analytical HPLC and confirm sequence integrity via circular dichroism (CD) or MALDI-TOF. Document batch-specific variations (e.g., trifluoroacetic acid [TFA] counterion effects) to mitigate reproducibility issues .

Q. What are the primary biological targets or assays relevant to studying this peptide’s activity?

Prioritize in vitro assays such as receptor binding studies (e.g., radioligand displacement assays) or cell-based functional assays (e.g., cAMP/GTPγS for G-protein-coupled receptors). Cross-reference structural analogs (e.g., growth hormone-releasing peptides) to hypothesize targets. For in vivo studies, design dose-response experiments in animal models, monitoring pharmacokinetic parameters (e.g., half-life, bioavailability) and off-target effects via hormone profiling (e.g., GH, LH, TSH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Systematically analyze variables such as assay conditions (e.g., pH, temperature), peptide solubility (e.g., aggregation in buffer), or species-specific receptor affinities. Use orthogonal assays (e.g., surface plasmon resonance vs. functional assays) to confirm activity. Apply statistical tools (e.g., Bland-Altman plots) to quantify variability and meta-analysis frameworks to reconcile discrepancies. Document limitations in sample size or detection sensitivity .

Q. What strategies are effective for optimizing the stability and bioavailability of this peptide in preclinical studies?

Modify peptide backbone (e.g., D-amino acid substitution, cyclization) or employ prodrug strategies (e.g., PEGylation) to enhance metabolic stability. Assess bioavailability via pharmacokinetic studies in rodent models, measuring parameters like Cmax and AUC. Use in silico tools (e.g., molecular dynamics simulations) to predict degradation hotspots. Validate findings with stability-indicating assays (e.g., forced degradation under oxidative/thermal stress) .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this peptide?

Synthesize analogs with systematic residue substitutions (e.g., Ala scanning, non-natural amino acids) and test them in parallel assays. Use multivariate analysis (e.g., principal component analysis) to correlate structural features (e.g., hydrophobicity, charge) with activity. Incorporate negative controls (e.g., scrambled sequences) and validate results across multiple assay platforms. Reference computational models (e.g., QSAR) to prioritize analogs for synthesis .

Data Integrity and Compliance

Q. What steps ensure GDPR compliance when handling peptide-related human subject data in collaborative studies?

Obtain explicit consent for data collection and storage, anonymize datasets (e.g., remove identifiers like patient IDs), and use GDPR-compliant IT tools (e.g., encrypted databases). Draft collaboration agreements specifying data ownership and compliance responsibilities. Consult institutional ethics boards for protocol approval and conduct regular audits .

Q. How can researchers maintain transparency in reporting peptide characterization data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): Deposit raw data (e.g., NMR spectra, HPLC chromatograms) in public repositories (e.g., Zenodo, ChemRxiv). Use standardized metadata templates and cite instrument models/software versions. Disclose conflicts of interest and funding sources in publications .

Experimental Design and Validation

Q. What controls are essential for validating peptide bioactivity in cell-based assays?

Include vehicle controls (e.g., assay buffer), positive controls (e.g., known agonists/antagonists), and cytotoxicity controls (e.g., MTT assays). Use knockout cell lines or siRNA-mediated gene silencing to confirm target specificity. Replicate experiments across independent laboratories to control for operator bias .

Q. How should researchers address batch-to-batch variability in peptide synthesis?

Implement quality-by-design (QbD) principles: Document synthesis parameters (e.g., resin lot, coupling time) and characterize each batch via orthogonal methods (e.g., HRMS, amino acid analysis). Use statistical process control (SPC) charts to monitor purity trends. Share batch-specific data in supplementary materials to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.